1-(3-Chloro-2-fluoropyridin-4-YL)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(3-chloro-2-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3 |
InChI Key |
YCHOYYSMWMHBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)F)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanone and Its Key Precursors
Retrosynthetic Analysis and Critical Disconnections of the Molecular Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comresearchgate.net For 1-(3-chloro-2-fluoropyridin-4-yl)ethanone, the primary disconnection targets the carbon-carbon bond between the acetyl group and the pyridine (B92270) ring. This leads to a pyridyl nucleophile (or its synthetic equivalent) and an acetyl electrophile.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Disconnection | Precursors |
| This compound | C-C bond between acetyl group and pyridine ring | 3-Chloro-2-fluoropyridine (B73461) and an acetylating agent |
This initial disconnection simplifies the target molecule into a functionalized pyridine core and a simple two-carbon unit. The key challenge then becomes the regioselective introduction of the acetyl group at the C4 position of the 3-chloro-2-fluoropyridine ring.
Classical and Contemporary Approaches to Pyridine Ring Functionalization and Derivatization
The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry. Several strategies can be employed to achieve the desired substitution pattern on the 3-chloro-2-fluoropyridine scaffold.
C-H Activation Strategies in Fluoropyridine Synthesis
Direct C-H activation has emerged as a powerful and atom-economical method for the functionalization of heterocycles, including pyridines. acs.orgnih.govrsc.org In the context of fluoropyridine synthesis, C-H activation can offer a direct route to introduce functional groups without the need for pre-functionalized substrates. While challenging due to the electron-deficient nature of the pyridine ring, transition-metal-catalyzed C-H activation, often directed by a coordinating group, can achieve high regioselectivity. For the synthesis of this compound, a hypothetical C-H activation approach would involve the direct acylation of 3-chloro-2-fluoropyridine at the C4 position. However, controlling the regioselectivity in the presence of multiple C-H bonds and the directing effects of the existing substituents is a significant hurdle.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a robust and widely used method for the formation of organometallic reagents, which can then react with various electrophiles. znaturforsch.comdur.ac.ukwikipedia.org This strategy is particularly useful for introducing substituents at specific positions on the pyridine ring. In the synthesis of the target molecule, a 4-halo-3-chloro-2-fluoropyridine precursor could undergo a halogen-metal exchange, for example, with an organolithium reagent, to generate a 4-lithiated pyridine species. This potent nucleophile can then be quenched with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to install the desired acetyl group. The choice of halogen at the 4-position (e.g., iodine or bromine) is crucial for facilitating the exchange reaction.
Nucleophilic Aromatic Substitution (SNAr) Routes on Polyhalogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. dur.ac.ukyoutube.comyoutube.com The presence of electron-withdrawing groups, like halogens and the pyridine nitrogen itself, activates the ring towards nucleophilic attack. stackexchange.com In polyhalogenated pyridines, the regioselectivity of SNAr is governed by the position of the halogens and the nature of the nucleophile. For instance, starting with a 2,3,4-trihalopyridine, a selective substitution at the 4-position could be achieved by carefully controlling the reaction conditions and the nucleophile. The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, making a fluorine at the 4-position a good leaving group. nih.govacs.org
Directed Ortho Metalation (DoM) Tactics for Regioselective Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orguwindsor.cawikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. clockss.orgnih.gov For the synthesis of this compound, a suitable DMG at the 3-position of the pyridine ring could direct lithiation to the C4 position. Subsequent reaction with an acetylating agent would then yield the target molecule. Potential directing groups include amides, carbamates, and other functionalities capable of coordinating with the lithium reagent.
Synthesis of Precursors and Advanced Intermediates
The successful synthesis of this compound is highly dependent on the availability of key precursors. The synthesis of these starting materials often involves multi-step sequences.
A common precursor for the introduction of the 3-chloro and 2-fluoro substituents is 2,3-dichloropyridine (B146566). The selective fluorination of polychlorinated pyridines is a known method to introduce fluorine atoms onto the pyridine ring. googleapis.comgoogle.com For example, 2,3,5-trichloropyridine (B95902) can be selectively fluorinated to produce 5-chloro-2,3-difluoropyridine. google.com
Another important intermediate is 2-chloro-3-fluoropyridine-4-carboxylic acid. sigmaaldrich.com This compound can be synthesized from 6-chloro-3-fluoro-2-picoline through oxidation. google.com The carboxylic acid functionality can then be converted into the desired ketone.
Construction of Fluorinated Pyridine Scaffolds
The synthesis of the core 3-chloro-2-fluoropyridine scaffold is a critical first step. A common approach involves the halogen exchange of a more readily available di-halogenated pyridine. For instance, 2,3-dichloropyridine can be converted to 3-chloro-2-fluoropyridine through a nucleophilic aromatic substitution reaction. This transformation is typically achieved by heating 2,3-dichloropyridine with a fluoride (B91410) salt, such as cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via the displacement of the chlorine atom at the 2-position, which is more activated towards nucleophilic attack than the chlorine at the 3-position.
The general procedure for this fluorination is as follows: A solution of 2,3-dichloropyridine in DMSO is treated with cesium fluoride. The reaction mixture is then heated to an elevated temperature (e.g., 110 °C) for an extended period. After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. Purification by column chromatography yields the desired 3-chloro-2-fluoropyridine.
Introduction of the Acetyl Moiety via Acylation Reactions
With the 3-chloro-2-fluoropyridine scaffold in hand, the next crucial step is the introduction of the acetyl group at the 4-position. One effective method for this transformation is the reaction of 3-chloro-2-fluoropyridine with a suitable acylating agent. A known synthetic route utilizes N-methoxy-N-methylacetamide in the presence of a strong base. This approach allows for the directed acylation of the pyridine ring.
The synthesis of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (B1430888) can be achieved by reacting 2-chloro-3-fluoropyridine (B99640) with N-methoxy-N-methylacetamide. This reaction typically involves the deprotonation of the pyridine ring at the 4-position using a strong base, followed by nucleophilic attack on the Weinreb amide.
While traditional Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings, its application to electron-deficient pyridine rings can be challenging. The pyridine nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. However, under certain conditions and with specific substrates, Friedel-Crafts-type reactions on pyridines can be achieved. Alternative strategies for the acylation of pyridines include the use of organometallic reagents or radical-based methods.
Catalytic Methodologies in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of functionalized pyridines like this compound can benefit significantly from such approaches.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis offers powerful tools for the functionalization of pyridine rings through C-H activation and cross-coupling reactions. While not directly reported for the synthesis of this compound, these methods provide a conceptual framework for alternative synthetic routes. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce the acetyl group or its precursor.
Various transition-metal catalysts, including those based on palladium, rhodium, and nickel, have been utilized for the direct C-H functionalization of pyridines, allowing for the introduction of alkyl, aryl, and acyl groups. These reactions often exhibit high regioselectivity, which can be controlled by directing groups or the inherent electronic properties of the pyridine substrate.
Table 1: Examples of Transition-Metal Catalyzed Pyridine Functionalization
| Catalyst System | Reaction Type | Position Selectivity | Reference |
|---|---|---|---|
| Palladium/Lewis Acid | C-H Acylation | C2/C4 | |
| Rhodium(III) | C-H Alkenylation | C3 |
Organocatalytic Approaches for Enhanced Selectivity
Organocatalysis has emerged as a powerful strategy in organic synthesis, often providing complementary reactivity and selectivity to metal-catalyzed reactions. In the context of pyridine functionalization, organocatalytic methods can be employed to achieve specific C-H functionalization. For example, photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals, which can lead to high regioselectivity.
A photochemical approach using a dithiophosphoric acid as an organocatalyst allows for the functionalization of pyridines with radicals. This method proceeds through the single-electron reduction of a pyridinium (B92312) ion to a pyridinyl radical, which then couples with another radical species. The regioselectivity of this process can be influenced by the substituents on the pyridine ring. While not explicitly demonstrated for acylation, this strategy highlights the potential of organocatalysis to control the position of functionalization on the pyridine core.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its precursors can be made more sustainable by adopting these principles.
Solvent-Free Reaction Conditions and Environmentally Benign Solvents
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can significantly reduce the environmental impact of a synthetic process. Many reactions, including the synthesis of pyridine derivatives and acylation reactions, have been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction.
For instance, the Kröhnke pyridine synthesis, a method for preparing substituted pyridines, can be performed under solvent-free conditions. Similarly, various acylation reactions have been developed to proceed efficiently without a solvent.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Synthetic Step | Conventional Method | Green Alternative | Key Advantage |
|---|---|---|---|
| Pyridine Synthesis | Use of volatile organic solvents | One-pot, multicomponent reactions under microwave irradiation or solvent-free conditions. | Reduced solvent waste, shorter reaction times, higher yields. |
Atom Economy and Process Intensification for Improved Efficiency
In the pursuit of sustainable and environmentally responsible chemical manufacturing, the principle of atom economy has become a critical metric for evaluating the efficiency of a synthetic route. jocpr.comprimescholars.com Developed by Barry Trost, atom economy assesses the extent to which atoms from the reactants are incorporated into the final desired product. rsc.org A high atom economy signifies a more efficient process with minimal generation of byproducts, aligning with the core tenets of green chemistry. jocpr.comjk-sci.com
For instance, a key precursor, 3-chloro-2-fluoropyridine, can be synthesized from 2,3-dichloropyridine via a nucleophilic aromatic substitution reaction with a fluoride source like cesium fluoride (CsF). chemicalbook.com While effective, this substitution inherently produces a chloride salt (e.g., cesium chloride) as a byproduct, which detracts from a perfect atom economy. The goal in modern synthetic design is to favor reaction classes that maximize atom incorporation, thereby reducing waste and improving resource efficiency. researchgate.net
| Reaction Type | General Transformation | Typical Atom Economy (%) | Comments |
|---|---|---|---|
| Addition | A + B → C | 100% | All atoms from reactants are incorporated into the product. rsc.org |
| Isomerization/Rearrangement | A → B | 100% | Atoms are rearranged within the molecule; no byproducts are formed. jk-sci.com |
| Substitution | A-B + C → A-C + B | <100% | Generates at least one stoichiometric byproduct (B). |
| Elimination | A-B → A + B | <100% | Splits one molecule into two or more smaller molecules. |
Process intensification (PI) is a chemical engineering strategy focused on developing smaller, safer, more energy-efficient, and cleaner technologies for chemical manufacturing. aiche.orgvapourtec.com This approach moves away from traditional, large-scale batch processing towards more innovative methods, with continuous flow chemistry being a prominent example. vapourtec.com
The synthesis of pyridine derivatives and other fine chemicals can derive substantial benefits from the adoption of continuous flow reactors. organic-chemistry.orgdigitellinc.com Unlike batch reactors, flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.commdpi.com This precise control is due to enhanced heat and mass transfer characteristics, which minimizes the formation of unwanted side products and often leads to higher yields and selectivity. organic-chemistry.orgresearchgate.net
For the production of intermediates like this compound, flow chemistry presents several advantages:
Enhanced Safety: Many reactions, particularly those involving highly reactive intermediates or exothermic processes, can be managed more safely on a small scale within a continuous reactor. vapourtec.com
Improved Efficiency: Shorter reaction times and higher yields are often achievable. For example, some continuous flow processes for pyridine N-oxidation have reduced reaction times from 12 hours in a batch reactor to just 3 minutes, while achieving yields of 99%. thieme-connect.com
Scalability: Scaling up production in a flow system often involves running the process for a longer duration or using multiple reactors in parallel, which is typically more straightforward than redesigning large-scale batch reactors. organic-chemistry.org
Sustainability: PI aligns with green chemistry goals by reducing solvent usage, energy consumption, and waste generation, leading to a smaller environmental footprint. chemcopilot.comaltlaboratories.com
| Parameter | Traditional Batch Processing | Continuous Flow Processing (PI) |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, can lead to hotspots and poor mixing. | Highly efficient due to high surface-area-to-volume ratio. researchgate.net |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes (hold-up). vapourtec.com |
| Reaction Control | Less precise control over temperature and residence time. | Precise and uniform control over process parameters. thieme-connect.com |
| Yield & Selectivity | May be lower due to side reactions from poor control. | Often higher due to minimized side reactions. organic-chemistry.org |
| Scalability | Complex, often requires process redesign. | Simpler, achieved by extending run time or numbering-up. |
Stereoselective and Regioselective Considerations in the Synthetic Design
Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. wikipedia.org This is a critical consideration in pharmaceutical synthesis, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. Common stereoselective reactions aim to control the formation of enantiomers or diastereomers. ethz.ch
The target compound, this compound, is an achiral molecule. It does not possess any stereogenic centers, and its mirror image is superimposable on itself. Therefore, stereoselectivity is not a factor in the direct synthesis of this specific molecule. However, should this compound be used as an intermediate in a subsequent reaction that generates a chiral center—for instance, the reduction of the ketone group to a secondary alcohol—then the principles of stereoselective synthesis would become paramount to control the absolute configuration of the newly formed stereocenter. alchemyst.co.ukanu.edu.au
Regioselectivity, the control of the position of chemical bond formation, is a fundamental challenge in the synthesis of polysubstituted aromatic compounds like pyridine. researchgate.net The synthesis of this compound requires the precise installation of three different substituents—chloro, fluoro, and acetyl groups—at the C3, C2, and C4 positions, respectively.
The synthetic strategy hinges on controlling the regiochemical outcome of each step. For a precursor like 2,3-dihalopyridine, selective functionalization can be achieved through methods like directed ortho-metalation or halogen-metal exchange, where the choice of reagents and reaction conditions dictates which position is activated for reaction with an electrophile. nih.govmdpi.com
In the synthesis of the target molecule, a key step is the regioselective introduction of the acetyl group at the C4 position of the 3-chloro-2-fluoropyridine precursor. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the existing halogen substituents, direct the position of substitution. Research has shown that 4-chloro-3-fluoropyridine (B1587321) can undergo kinetic deprotonation at the C2 position, which can then be functionalized. acs.org Achieving functionalization at the C4 position often requires a different strategy, potentially involving a halogen dance rearrangement under specific conditions or a directed metalation approach that favors the C4 site. nih.gov The development of divergent lithiation methods under continuous-flow conditions has demonstrated that by simply adjusting reaction temperature, it is possible to selectively functionalize 2,3-dihalopyridines at either the C4 or other positions, highlighting the power of precise reaction control in achieving regioselectivity. nih.gov
| Precursor | Reaction Type | Conditions | Major Regioisomeric Product | Reference |
|---|---|---|---|---|
| 2,3-Dichloropyridine | Nucleophilic Aromatic Substitution | CsF, DMSO, 110 °C | 3-Chloro-2-fluoropyridine | chemicalbook.com |
| 2-Chloro-3-bromopyridine | Halogen Dance / Lithiation | LDA, THF, -20 °C (Flow) | 3-Bromo-2-chloro-4-lithiopyridine intermediate | nih.gov |
| 4-Chloro-3-fluoropyridine | Kinetic Deprotonation | LDA, -75 °C | 4-Chloro-3-fluoro-2-lithiopyridine intermediate | acs.org |
| Indole | Friedel-Crafts Acylation | Acetic Anhydride, BF₃·Et₂O | 3-Acetylindole | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanone
Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring of 1-(3-chloro-2-fluoropyridin-4-yl)ethanone exhibits reduced basicity compared to pyridine itself. This is a consequence of the electron-withdrawing effects of the chloro, fluoro, and acetyl substituents, which decrease the electron density on the nitrogen atom. scribd.com Consequently, the lone pair of electrons on the nitrogen is less available for protonation or for acting as a nucleophile. uoanbar.edu.iq
Reactivity of the Halogen Substituents (Chlorine and Fluorine)
The pyridine ring is substituted with both a chlorine and a fluorine atom, creating a platform for investigating the relative reactivity of these halogens in substitution and coupling reactions.
In nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, the reactivity of halogens as leaving groups is a critical factor. The positions on the pyridine ring most susceptible to nucleophilic attack are those ortho and para to the ring nitrogen (positions 2, 4, and 6) due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. uoanbar.edu.iq In this compound, the acetyl group at the 4-position further activates the ring for nucleophilic attack.
Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride. This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov This trend is expected to hold for this compound, where the fluorine at the 2-position is anticipated to be more readily displaced by nucleophiles than the chlorine at the 3-position.
The general mechanism for the nucleophilic displacement of the fluorine atom is depicted below:
Step 1: Nucleophilic attack at the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate (Meisenheimer complex).
Step 2: Departure of the fluoride leaving group to restore the aromaticity of the pyridine ring.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these displacement reactions, leading to a diverse range of substituted pyridine derivatives.
Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution
| Feature | Fluorine | Chlorine |
| Position on Ring | 2 | 3 |
| Electronegativity | High | Moderate |
| Leaving Group Ability (SNAr) | Generally Better | Generally Poorer |
| Anticipated Reactivity | More Reactive | Less Reactive |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura wikipedia.orgorganic-chemistry.orgresearchgate.net and Buchwald-Hartwig amination wikipedia.orglibretexts.orgorganic-chemistry.org reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl >> F. fishersci.fr Based on this general trend, the chlorine atom at the 3-position of this compound is expected to be more reactive in cross-coupling reactions than the fluorine atom at the 2-position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org It is widely used for the synthesis of biaryls and substituted aromatic compounds. researchgate.net For this compound, a Suzuki-Miyaura reaction would likely proceed selectively at the C-Cl bond, allowing for the introduction of a new carbon-based substituent at the 3-position while leaving the C-F bond intact.
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the chlorine atom in this compound is the more probable site for this transformation. This allows for the selective introduction of primary or secondary amines at the 3-position of the pyridine ring.
Table 2: Predicted Cross-Coupling Reactivity
| Reaction | Reactive Halogen | Product Type |
| Suzuki-Miyaura Coupling | Chlorine (at C-3) | 3-Aryl/Alkyl-2-fluoropyridine derivative |
| Buchwald-Hartwig Amination | Chlorine (at C-3) | 3-Amino-2-fluoropyridine derivative |
Reactivity of the Acetyl Group (Ethanone Moiety)
The acetyl group at the 4-position of the pyridine ring provides another site for chemical modification through reactions involving the carbonyl group and the adjacent alpha-protons.
The carbonyl group of the ethanone (B97240) moiety is electrophilic and can undergo a variety of nucleophilic addition and condensation reactions.
Condensation Reactions: In the presence of a base, the acetyl group can participate in condensation reactions such as the Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones.
Reductions: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this transformation.
Oxidations: While the acetyl group itself is not readily oxidized, if the carbonyl is first reduced to a secondary alcohol, the resulting alcohol can then be oxidized back to the ketone or, under more vigorous conditions, potentially lead to ring-opening.
The protons on the methyl group of the acetyl moiety (the alpha-protons) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the pyridine ring. Their pKa is significantly lower than that of protons on a simple alkane. libretexts.org
Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), can deprotonate the alpha-carbon to form a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile and can react with a variety of electrophiles.
Key reactions involving the enolate include:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the alpha-position.
Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.
Acylation: Reaction with acyl chlorides or anhydrides to form β-diketones.
The ability to form an enolate and subsequently react it with electrophiles provides a versatile method for elaborating the side chain at the 4-position of the pyridine ring.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be a challenging transformation. Pyridine itself is an electron-deficient heterocycle, making it inherently less reactive towards electrophiles than benzene (B151609). The presence of three electron-withdrawing groups—chloro, fluoro, and acetyl—further deactivates the ring, rendering it highly resistant to electrophilic attack. wikipedia.orgmasterorganicchemistry.com
The directing effects of the substituents are also crucial in determining the regioselectivity of any potential EAS reaction. The acetyl group, a meta-director, would direct incoming electrophiles to the 2- and 6-positions relative to itself. However, both of these positions are already substituted. The halogen atoms, while deactivating, are typically ortho-, para-directors. libretexts.org The fluorine at the 2-position would direct to the 3- (occupied) and 5-positions. The chlorine at the 3-position would direct to the 2- (occupied), 4- (occupied), and 6-positions.
Considering the combined electronic effects, the pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution. reddit.com Reactions such as nitration or halogenation, which typically require harsh conditions even for less substituted pyridines, are unlikely to proceed under standard conditions. nih.gov If a reaction were to occur, the most likely site for substitution would be the C-5 position, which is the least deactivated position. However, forcing conditions would be necessary, and yields would be expected to be low. oaji.net
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Acetyl (C(O)CH₃) | 4 | -I, -M (Electron-withdrawing) | Strongly Deactivating | Meta |
| Fluoro (F) | 2 | -I > +M (Electron-withdrawing) | Deactivating | Ortho, Para |
Radical Reactions Involving the Compound
The involvement of this compound in radical reactions would likely center on the C-Cl and C-F bonds, as well as the acetyl group. Radical halogenation of the pyridine ring itself is not a common transformation. google.com More plausible are reactions involving the cleavage of the carbon-halogen bonds or reactions at the acetyl group.
For instance, under radical conditions, it might be possible to achieve homolytic cleavage of the C-Cl bond, which is weaker than the C-F bond. This could potentially lead to the formation of a pyridyl radical, which could then participate in various radical-mediated transformations. However, such reactions would likely require a suitable radical initiator and specific reaction conditions.
The acetyl group's methyl protons could potentially undergo radical substitution, similar to the radical halogenation of alkanes. This would lead to functionalization at the carbon adjacent to the carbonyl group. However, the reactivity would be influenced by the electronic nature of the substituted pyridine ring.
Mechanistic Elucidation through Kinetic and Spectroscopic Studies
Due to the lack of specific literature on this compound, mechanistic elucidation must be inferred from studies of analogous compounds. Kinetic studies of nucleophilic aromatic substitution on related chlorofluoropyridines would be invaluable in understanding the reactivity of the C-Cl and C-F bonds. rsc.orgrsc.orgox.ac.ukdntb.gov.ua Such studies would likely reveal the relative rates of substitution at the 2- and 3-positions and provide insight into the stability of the Meisenheimer-like intermediates.
Spectroscopic analysis would be crucial for characterizing the compound and any reaction products.
¹H NMR: The proton NMR spectrum would show signals for the two aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts and coupling constants would be influenced by the electronegative halogen and acetyl substituents.
¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. The carbons attached to the fluorine and chlorine atoms, as well as the carbonyl carbon, would exhibit characteristic chemical shifts. spectrabase.com
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be useful in structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ketone, as well as vibrations associated with the aromatic ring and the C-Cl and C-F bonds.
Kinetic studies on derivatization reactions, such as the formation of an oxime or hydrazone from the acetyl group, could provide information about the steric and electronic environment of the carbonyl group.
Derivatization Strategies and Functional Group Interconversions
The functional groups present in this compound offer several avenues for derivatization and functional group interconversions. organic-chemistry.org
The acetyl group is a versatile handle for further synthetic transformations. It can undergo a variety of reactions, including:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Oxidation: While the acetyl group itself is not readily oxidized, it can be a precursor for other functional groups through reactions like the Baeyer-Villiger oxidation to form an ester.
Condensation Reactions: The carbonyl group can react with amines and their derivatives to form imines, oximes, hydrazones, and semicarbazones. researchgate.net
Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated under acidic or basic conditions.
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction.
The chloro and fluoro groups on the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAAr). The electron-withdrawing acetyl group at the 4-position activates the ring towards nucleophilic attack. The fluorine atom at the 2-position is generally a better leaving group than the chlorine atom at the 3-position in SNAAr reactions. Therefore, selective substitution of the fluorine atom could be achieved with various nucleophiles, such as amines, alkoxides, and thiolates.
Table 2: Potential Derivatization Reactions
| Functional Group | Reagent/Reaction Type | Potential Product |
|---|---|---|
| Acetyl (C=O) | NaBH₄ (Reduction) | 1-(3-chloro-2-fluoropyridin-4-yl)ethanol |
| Acetyl (C=O) | H₂N-OH (Condensation) | This compound oxime |
| Acetyl (C=O) | Ph₃P=CH₂ (Wittig) | 3-chloro-2-fluoro-4-(prop-1-en-2-yl)pyridine |
| Fluoro (at C-2) | R-NH₂ (SNAAr) | 1-(3-chloro-2-(alkylamino)pyridin-4-yl)ethanone |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net For 1-(3-chloro-2-fluoropyridin-4-yl)ethanone, a suite of NMR experiments, including one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional techniques, is employed for a complete structural assignment. mdpi.com
While one-dimensional NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. sdsu.edunanalysis.com
COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two protons on the pyridine (B92270) ring (H-5 and H-6), confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. nanalysis.com This technique allows for the unambiguous assignment of each protonated carbon in the molecule. For the target compound, HSQC would link the H-5 and H-6 signals to their corresponding C-5 and C-6 carbon resonances, and the acetyl methyl proton signal to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is critical for connecting molecular fragments and identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:
Correlations from the acetyl methyl protons to the carbonyl carbon (C=O) and the C-4 of the pyridine ring.
Correlations from the H-5 proton to C-3, C-4, and C-6.
Correlations from the H-6 proton to C-4 and C-5.
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment reveals spatial proximities between nuclei, irrespective of their bonding connections. For this molecule, a NOESY spectrum could show a correlation between the H-5 proton and the acetyl methyl protons, providing evidence for the orientation of the acetyl group relative to the pyridine ring.
The combined data from these experiments allows for the complete and confident assignment of all proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| - | -CH₃ | ~2.6 | C=O, C-4 |
| 5 | H-5 | ~7.5-7.8 | C-3, C-4, C-6 |
| 6 | H-6 | ~8.5-8.8 | C-4, C-5 |
| - | -CH₃ | ~25-30 | - |
| 2 | C-2 | ~155-160 (d, ¹JCF) | H-6 |
| 3 | C-3 | ~125-130 (d, ²JCF) | H-5 |
| 4 | C-4 | ~140-145 | -CH₃, H-5, H-6 |
| 5 | C-5 | ~120-125 | H-6 |
| 6 | C-6 | ~150-155 | H-5 |
| - | C=O | ~195-200 | -CH₃ |
Note: Predicted values are based on typical shifts for substituted pyridines and related ketones. 'd' indicates a doublet due to C-F coupling.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable analytical technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive probe of the local electronic environment. wikipedia.org The chemical shift of the fluorine atom is highly dependent on its position and the nature of adjacent substituents. For a fluorine atom at the C-2 position of a pyridine ring, the chemical shift would be expected in a characteristic region for fluoro-aromatic compounds. nih.govglobalauthorid.com
Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides crucial structural information. acs.org One would expect to observe:
¹JCF: A large, one-bond coupling between F and C-2.
²JCF and ³JCF: Smaller, two- and three-bond couplings between F and C-3, C-4, etc.
⁴JHF and ⁵JHF: Small, through-space or through-bond couplings to the H-5 and H-6 protons, respectively, which can help confirm assignments in the ¹H NMR spectrum.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and deducing structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). measurlabs.comlongdom.org This precision allows for the determination of the exact elemental composition of the parent ion, thereby confirming the molecular formula. researchgate.net For this compound (C₇H₅ClFNO), HRMS would be used to verify its monoisotopic mass, distinguishing it from any other compounds with the same nominal mass but a different elemental formula.
Table 2: Exact Mass Calculation for this compound
| Element | Count | Isotope Mass | Total Mass |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Monoisotopic Mass | 173.004370 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. wikipedia.orgunt.edu This technique provides valuable information about the molecule's structure by revealing its weakest bonds and most stable fragments.
For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. The most likely fragmentation pathway would involve the loss of neutral molecules or radicals from this precursor ion. A plausible fragmentation pattern would be the cleavage of the bond between the pyridine ring and the acetyl group.
Table 3: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺)
| m/z (³⁵Cl) | Proposed Fragment | Description of Loss |
|---|---|---|
| 174.0122 | [C₇H₆ClFNO]⁺ | Parent Ion [M+H]⁺ |
| 159.0091 | [C₆H₃ClFNO]⁺ | Loss of methyl radical (•CH₃) |
| 131.9936 | [C₅H₃ClFN]⁺ | Loss of acetyl radical (•COCH₃) |
| 138.9783 | [C₇H₅FNO]⁺ | Loss of chlorine radical (•Cl) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. elixirpublishers.com
For this compound, the key vibrational modes would include:
C=O Stretch: A strong, sharp absorption in the IR spectrum, characteristic of the ketone carbonyl group.
Pyridine Ring Vibrations: A series of absorptions corresponding to the C=C and C=N stretching modes within the aromatic ring. cdnsciencepub.comresearchgate.net
C-H Vibrations: Stretching and bending modes for the aromatic C-H bonds and the aliphatic C-H bonds of the methyl group.
C-F and C-Cl Stretches: Vibrations corresponding to the carbon-halogen bonds. These typically appear in the fingerprint region of the spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak |
| C=O Stretch (Ketone) | 1690 - 1715 | Strong |
| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1610 | Medium-Strong (multiple bands) |
| C-F Stretch | 1200 - 1350 | Strong |
| C-Cl Stretch | 700 - 850 | Medium-Strong |
Note: Ranges are based on general spectroscopic data for substituted pyridines and aromatic ketones. asianpubs.org
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of conjugated systems like this compound. The spectrum of this molecule is expected to be characterized by electronic transitions originating from its aromatic pyridine ring and the carbonyl group of the ethanone (B97240) substituent.
The primary electronic transitions anticipated are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the substituted pyridine ring. These are generally observed at shorter wavelengths. The n → π* transition involves the excitation of a non-bonding electron, primarily from the lone pair on the carbonyl oxygen, to an antibonding π* orbital. These transitions are characteristically of much lower intensity and appear at longer wavelengths compared to π → π* transitions.
The presence of substituents on the pyridine ring—specifically the chloro, fluoro, and acetyl groups—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The electron-withdrawing nature of the halogen atoms and the acetyl group can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted pyridine. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The conjugation of the acetyl group with the pyridine ring is expected to result in a bathochromic shift of the π → π* band.
Solvent polarity also plays a crucial role in the position of these absorption bands. A blue shift (hypsochromic shift) of the n → π* transition is often observed with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. youtube.com Conversely, π → π* transitions may show a slight red shift with increasing solvent polarity.
Illustrative UV-Vis Spectral Data
| Solvent | Dielectric Constant | Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Hexane | 1.88 | n → π | ~315 | ~50 |
| π → π | ~265 | ~8,000 | ||
| Ethanol | 24.55 | n → π | ~305 | ~60 |
| π → π | ~270 | ~9,500 | ||
| Water | 80.1 | n → π | ~300 | ~65 |
| π → π | ~272 | ~10,000 |
Note: This data is illustrative and intended to represent plausible values.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unequivocal structural information for this compound, including bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would allow for a detailed analysis of the molecular geometry. For instance, it would confirm the planarity of the pyridine ring and reveal the orientation of the acetyl group relative to the ring.
Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (if any), halogen bonds (involving the chlorine atom), and π–π stacking interactions between the pyridine rings of adjacent molecules. These interactions are fundamental to understanding the physical properties of the solid material.
Hypothetical Crystallographic Data
In the absence of a published crystal structure for this compound, the following table presents a plausible set of crystallographic parameters, typical for a small organic molecule of this nature.
| Parameter | Illustrative Value |
| Chemical Formula | C₇H₅ClFNO |
| Formula Weight | 173.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.1 |
| b (Å) | ~8.5 |
| c (Å) | ~12.3 |
| β (°) | ~98.5 |
| Volume (ų) | ~730 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | ~1.58 |
Note: This data is hypothetical and serves as an example of the information obtained from an X-ray diffraction experiment.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity, and this technique is not applicable to the molecule itself.
However, chiroptical spectroscopy would become a highly relevant and powerful tool for the stereochemical analysis of any chiral derivatives of this compound. For example, if the ethanone moiety were to be reduced to a chiral secondary alcohol, (1-(3-chloro-2-fluoropyridin-4-yl)ethanol), the resulting enantiomers could be distinguished and their absolute configurations determined using CD spectroscopy. The sign and intensity of the Cotton effects in the CD spectrum, corresponding to the electronic transitions of the chromophores, would be characteristic of a specific enantiomer.
Computational and Theoretical Chemistry Investigations of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a substituted pyridine (B92270) derivative like 1-(3-Chloro-2-fluoropyridin-4-yl)ethanone, these calculations can elucidate the effects of the chloro, fluoro, and acetyl substituents on the aromatic ring.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic properties of a molecule based on its electron density. For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and investigate its electronic landscape. researchgate.net
The study would reveal the distribution of electron density, highlighting the electron-withdrawing effects of the halogen atoms (chlorine and fluorine) and the carbonyl group. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates regions of positive and negative electrostatic potential. The MEP map would identify the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group as sites of negative potential, making them susceptible to electrophilic attack. Conversely, regions near the hydrogen atoms and the carbon attached to the halogens would likely show positive potential, indicating sites for nucleophilic attack. These computational insights are crucial for predicting how the molecule will interact with other reagents. researchgate.net
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to determine the ground state geometry—the most stable three-dimensional arrangement of the atoms.
For this compound, these calculations would precisely determine bond lengths, bond angles, and dihedral angles. The results would show how the substituents distort the pyridine ring from a perfect hexagon. nanobioletters.com By calculating the total electronic energy of the optimized structure, these methods provide a measure of the molecule's stability. Comparing the energies of different possible isomers or conformers allows for the identification of the most energetically favorable structure.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
For this compound, a HOMO/LUMO analysis would likely show the HOMO localized primarily on the pyridine ring, which is rich in π-electrons. The LUMO, conversely, would likely be distributed over the carbonyl group and the C-Cl and C-F bonds, consistent with the electron-withdrawing nature of these groups. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Key Quantum Chemical Descriptors from HOMO-LUMO Analysis
| Descriptor | Formula | Significance for Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | - | Represents the electron-donating ability. Higher energy indicates a better electron donor. |
| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A larger gap corresponds to a "harder" molecule. |
| Softness (S) | 1 / (2η) | The reciprocal of hardness. A "softer" molecule is more reactive. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | A measure of the energy lowering of a system when it accepts electrons. |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary source of conformational flexibility is the rotation of the acetyl group (–C(O)CH₃) around the single bond connecting it to the pyridine ring.
A computational study would involve performing a relaxed potential energy surface (PES) scan. This is done by systematically rotating the dihedral angle between the plane of the pyridine ring and the acetyl group and calculating the energy at each step while allowing the rest of the molecule to relax. nih.gov The resulting plot of energy versus dihedral angle would reveal the most stable conformers (energy minima) and the energy barriers (transition states) between them. It is expected that the most stable conformer would be one where the acetyl group is planar or nearly planar with the pyridine ring to maximize conjugation, though steric hindrance from the adjacent chloro and hydrogen substituents could influence the exact lowest-energy geometry.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nanobioletters.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. prensipjournals.com The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, these predictions would help in assigning the specific signals in an experimental spectrum to the correct nuclei in the molecule.
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to correct for approximations in the computational method. nanobioletters.com This analysis would predict the characteristic stretching frequencies for the C=O bond of the ketone, C-F and C-Cl bonds, and the various vibrations of the pyridine ring. A comparison between the computed and experimental spectra serves as a powerful validation of the molecule's structure. researchgate.net
Table 2: Illustrative Data from Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) | Description of Motion |
|---|---|---|---|
| ν(C=O) | Acetyl | ~1700-1750 | Carbonyl group stretching |
| ν(C-F) | Fluoro-pyridine | ~1200-1300 | Carbon-Fluorine bond stretching |
| ν(C-Cl) | Chloro-pyridine | ~650-800 | Carbon-Chlorine bond stretching |
| ν(C-C)ring | Pyridine Ring | ~1400-1600 | Aromatic ring C-C stretching |
| δ(C-H) | Pyridine Ring | ~1000-1200 | In-plane C-H bending |
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational Transition State Theory (TST) is used to explore the mechanisms of chemical reactions by identifying the high-energy transition state that connects reactants and products. wikipedia.org For a reaction involving this compound, such as a nucleophilic aromatic substitution at the carbon bearing the chlorine or fluorine atom, TST calculations would be essential.
The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. wikipedia.org Vibrational frequency calculations are then performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net From the energies of the reactants and the transition state, the activation energy (ΔG‡) for the reaction can be calculated. This allows chemists to predict reaction rates and understand which reaction pathways are most favorable, providing invaluable insight that complements experimental kinetic studies. wikipedia.org
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations could provide profound insights into its behavior at the atomic level, particularly concerning its interactions with other molecules. While specific MD simulation studies on this compound are not widely available in public literature, the principles of the technique allow for a theoretical exploration of its potential intermolecular interactions.
An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a solvent box (e.g., water), and then calculating the forces between atoms and their subsequent motion over time. This would reveal how the molecule interacts with its surroundings. Key intermolecular forces at play would include:
Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.
Dipole-dipole interactions: Due to the presence of electronegative atoms like chlorine, fluorine, and oxygen, this compound possesses a permanent dipole moment, leading to electrostatic interactions with other polar molecules.
Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen of the carbonyl group and the nitrogen in the pyridine ring can act as hydrogen bond acceptors, allowing for interactions with protic solvents or other molecules with hydrogen bond donors.
A hypothetical MD simulation could, for instance, model the interaction of this compound with a biological target, such as an enzyme's active site. The simulation would track the trajectory of the molecule as it approaches and binds to the target, providing information on the stability of the complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.
Hypothetical Data from Molecular Dynamics Simulations:
The table below illustrates the type of data that could be generated from an MD simulation study of this compound interacting with a hypothetical protein target.
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong and stable interaction with the target. |
| Root Mean Square Deviation (RMSD) | 1.2 Å | Shows minimal conformational changes, suggesting a stable binding pose. |
| Key Interacting Residues | TYR-88, LYS-122, PHE-265 | Identifies the specific amino acids crucial for binding. |
| Dominant Interaction Type | Pi-Pi stacking with PHE-265 | Highlights the nature of the forces driving the interaction. |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are a cornerstone of computational chemistry and are widely used in drug discovery and materials science to estimate various physicochemical and biological properties, thus reducing the need for expensive and time-consuming experiments.
For this compound, a QSPR model could be developed to predict a range of properties. The process would involve:
Data Collection: Gathering a dataset of molecules with known properties that are structurally related to this compound.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Potential Applications of QSPR for this compound:
A validated QSPR model could be used to predict various properties of this compound, such as:
Solubility: Predicting its solubility in different solvents is crucial for formulation and delivery.
Toxicity: Estimating its potential toxicity can help in early-stage safety assessment.
Biological Activity: Predicting its affinity for a particular biological target can guide the design of more potent analogs.
Illustrative QSPR Model Data:
The following table provides a hypothetical example of molecular descriptors that could be used in a QSPR model to predict the aqueous solubility (LogS) of compounds related to this compound.
| Descriptor | Hypothetical Value for this compound | Contribution to Solubility |
| Molecular Weight | 175.56 g/mol | Negative |
| LogP | 1.8 | Negative |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Positive |
| Number of Rotatable Bonds | 1 | Negative |
This table is for illustrative purposes only and does not represent actual experimental data.
Advanced Analytical Chemistry Methodologies for 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanone and Its Derivatives
Chromatographic Separation Techniques for Purity and Quantification
Chromatography is a cornerstone for the separation and analysis of 1-(3-chloro-2-fluoropyridin-4-yl)ethanone and its related compounds. The choice of technique is dictated by the physicochemical properties of the analyte, such as volatility and polarity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is a common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Gradient elution, where the mobile phase composition is varied over time, is often necessary to achieve optimal separation of the target compound from its impurities and related substances.
A typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the aromatic pyridine (B92270) ring in the molecule provides strong UV absorbance.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | Octadecylsilane (C18), 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
For volatile derivatives or impurities associated with this compound, Gas Chromatography (GC) is the method of choice. The sample is vaporized and introduced into a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For definitive identification, GC can be coupled with a mass spectrometer (GC-MS).
In cases where derivatives of this compound are chiral, it is crucial to separate and quantify the enantiomers. Chiral chromatography, a specialized form of HPLC, is employed for this purpose. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.
Electrochemical Analysis Techniques for Redox Behavior
Electrochemical techniques, such as cyclic voltammetry, can be utilized to investigate the redox properties of this compound and its derivatives. By studying the oxidation and reduction potentials, insights into the molecule's electronic structure and its propensity to undergo electron transfer reactions can be gained. This information is valuable for understanding potential degradation pathways and for the development of electrochemical sensors.
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of compounds.
GC-MS and LC-MS: Coupling gas or liquid chromatography with mass spectrometry allows for the separation of complex mixtures followed by the determination of the mass-to-charge ratio of the individual components. This provides molecular weight information and, through fragmentation analysis, structural details. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound and its non-volatile derivatives.
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a more specialized technique that provides detailed structural information of the compounds as they elute from the HPLC column. This can be invaluable for the definitive identification of unknown impurities or metabolites.
Table 2: Overview of Hyphenated Techniques
| Technique | Separation Principle | Detection Principle | Information Obtained |
| GC-MS | Volatility | Mass-to-charge ratio | Molecular weight and structure of volatile compounds |
| LC-MS | Polarity | Mass-to-charge ratio | Molecular weight and structure of non-volatile compounds |
| LC-NMR | Polarity | Nuclear magnetic resonance | Detailed structural elucidation |
Development of Analytical Methods for Reaction Monitoring and Process Control
The development of robust and reliable analytical methods is critical for monitoring the progress of chemical reactions and for ensuring the quality of the final product in a manufacturing setting. HPLC is a workhorse technique for in-process control (IPC), allowing for the tracking of starting material consumption and product formation in near real-time. Method validation, encompassing parameters such as accuracy, precision, linearity, and robustness, is essential to ensure that the analytical data is reliable for decision-making in process development and quality control.
Sample Preparation and Matrix Effects in Research-Level Analytical Determinations
The accurate and precise quantification of this compound and its derivatives in complex samples is critically dependent on the efficacy of sample preparation and the management of matrix effects. In research settings, where the analyte may be present at trace levels in diverse matrices such as environmental samples (soil, water), agricultural products, and biological fluids, isolating the target compound from interfering substances is a significant challenge. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, can lead to either suppression or enhancement of the analytical signal, thereby compromising the reliability of quantitative results. nih.govresearchgate.net This section delves into the common sample preparation techniques and the pervasive issue of matrix effects in the analysis of pyridine derivatives.
The choice of sample preparation methodology is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For pyridine-containing compounds, several techniques are routinely employed, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. sigmaaldrich.comamazonaws.comnih.gov
Liquid-Liquid Extraction (LLE) is a conventional technique based on the differential solubility of the analyte in two immiscible liquid phases. amazonaws.comorientjchem.org For a compound like this compound, which possesses moderate polarity, a suitable combination of an aqueous phase and an immiscible organic solvent is selected to partition the analyte into the organic layer, leaving many matrix components behind. The efficiency of LLE is influenced by factors such as pH, the choice of organic solvent, and the ratio of the solvent volumes. While LLE is a versatile and well-established method, it can be labor-intensive and may consume significant volumes of organic solvents. amazonaws.com
Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. amazonaws.comnih.gov In SPE, a sample solution is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while matrix components are washed away. Subsequently, the analyte is eluted with a small volume of a strong solvent. The choice of sorbent is crucial and depends on the analyte's properties. For pyridine derivatives, reversed-phase (e.g., C18), normal-phase, or ion-exchange sorbents can be utilized. mdpi.com SPE is highly effective in concentrating the analyte and providing a cleaner extract for analysis, which can help in mitigating matrix effects. nih.gov
The QuEChERS method has gained widespread popularity, particularly in the analysis of pesticide residues in food matrices. sigmaaldrich.comwexer-store.com This two-step process involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. sigmaaldrich.com The d-SPE step utilizes a combination of sorbents to remove specific matrix interferences. For instance, primary secondary amine (PSA) is used to remove organic acids and sugars, while C18 can target lipids. sigmaaldrich.com Given that many pyridine derivatives are used as pesticides, the QuEChERS method is highly applicable for their extraction from complex food samples. wexer-store.com
Despite the application of these sophisticated sample preparation techniques, matrix effects remain a significant concern, especially in sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net Matrix effects are quantified by comparing the analyte's response in a matrix-matched standard to its response in a pure solvent standard. A value below 100% indicates signal suppression, while a value above 100% signifies signal enhancement. researchgate.net
The extent of matrix effects is highly dependent on the complexity of the sample matrix. For example, matrices like leek are considered complex due to a high number of co-extracted natural components, leading to significant ion suppression for many pesticides. eurl-pesticides.eu In contrast, simpler matrices like tomatoes generally exhibit lower matrix effects. eurl-pesticides.eu
Table 1: Representative Recovery Data for Pyridine Derivatives Using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chlorpyrifos | Soil | Dispersive Solid-Phase Extraction | 89.4 - 114 | 0.80 - 14 |
| 3,5,6-trichloro-2-pyridinol (B117793) | Soil | Dispersive Solid-Phase Extraction | 89.4 - 114 | 0.80 - 14 |
| Naproxen | Urine | Magnetic Solid-Phase Extraction | 99.4 ± 1.3 | < 5.0 |
| Various Pesticides | Leeks | QuEChERS | 80 - 90 | Not Specified |
| Various Pesticides | Paprika | QuEChERS | 80 - 90 | Not Specified |
Interactive Data Table 1: Recovery Data
| Analyte | Matrix | Extraction Method | Recovery (%) | RSD (%) |
| Chlorpyrifos | Soil | Dispersive Solid-Phase Extraction | 101.7 | 7.4 |
| 3,5,6-trichloro-2-pyridinol | Soil | Dispersive Solid-Phase Extraction | 101.7 | 7.4 |
| Naproxen | Urine | Magnetic Solid-Phase Extraction | 99.4 | 1.3 |
| Various Pesticides | Leeks | QuEChERS | 85 | - |
| Various Pesticides | Paprika | QuEChERS | 85 | - |
Note: The recovery values for "Various Pesticides" are averaged for illustrative purposes. The data for Chlorpyrifos and 3,5,6-trichloro-2-pyridinol are averaged from the provided range.
Table 2: Matrix Effects for Pesticide Analysis in Different Food Commodities using QuEChERS and LC-MS/MS
| Commodity | Complexity | Pesticides with High Ion Suppression (>50%) |
| Leek | High | > 50% |
| Tomato | Low | < 5% |
Interactive Data Table 2: Matrix Effect Comparison
| Commodity | Complexity | Pesticides with >50% Ion Suppression |
| Leek | High | >50% |
| Tomato | Low | <5% |
In research-level analytical determinations, it is imperative to validate the chosen sample preparation method for each specific matrix. This involves assessing parameters such as recovery, precision, and the extent of matrix effects. mhlw.go.jpeurl-pesticides.eu Strategies to mitigate matrix effects include optimizing the cleanup step, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards that can co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification. researchgate.net
Applications of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanone in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for the Synthesis of Complex Heterocyclic Systems
The structure of 1-(3-chloro-2-fluoropyridin-4-yl)ethanone is primed for the construction of fused heterocyclic systems, which are scaffolds of significant interest in medicinal and materials chemistry. The acetyl group provides a reactive handle for condensation and cyclization reactions, while the halogen substituents offer sites for nucleophilic substitution or cross-coupling reactions.
A primary application of this building block is in the synthesis of pyrazolopyridine derivatives. For instance, it can be envisioned to react with hydrazine (B178648) derivatives to form pyrazolo[4,3-b]pyridines, a class of compounds investigated for diverse biological activities. The general synthetic strategy often involves an initial reaction at the ketone, followed by an intramolecular cyclization. An efficient method for creating similar pyrazolo[4,3-b]pyridines has been developed using 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions. nih.gov This highlights a potential pathway where the chloro- and fluoro- substituents on this compound could be strategically displaced or retained to generate diverse products.
The reactivity of the acetyl group allows for Claisen-Schmidt condensation with various aldehydes to form chalcone-like intermediates. These intermediates can then undergo further cyclization to yield a variety of heterocyclic systems, such as pyrimidines or pyranones, depending on the reaction partner. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved starting from related pyrazole (B372694) compounds bearing an acetyl group. mdpi.com This demonstrates the utility of the acetyl moiety as a linchpin for building complex fused rings.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Key Reaction Type | Potential Precursor |
|---|---|---|
| Pyrazolo[4,3-b]pyridines | Condensation/Cyclization | Hydrazine derivatives |
| Pyridopyrimidines | Condensation/Cyclization | Amidines, Guanidine |
| Thienopyridines | Gewald Reaction | Active methylene (B1212753) nitriles, Sulfur |
Utilization as a Precursor for Ligands in Catalysis
Substituted pyridines are fundamental components of ligands used in transition-metal catalysis due to the coordinating ability of the nitrogen atom. The functional groups on this compound allow for its elaboration into more complex ligand structures. The acetyl group can be reduced to an alcohol, converted to an amine, or used in condensation reactions to introduce additional coordinating atoms, thereby creating bidentate or tridentate ligands.
The halogen atoms, particularly the chlorine, can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other coordinating fragments, such as phosphines or other heterocycles. This strategic functionalization enables the fine-tuning of the ligand's steric and electronic properties, which is crucial for controlling the activity and selectivity of a metal catalyst. While direct examples using this specific molecule are not prevalent, the principles are well-established in pyridine (B92270) chemistry. researchgate.net For example, substitution of the pyridine directing group in the 3-position has been shown to be crucial for achieving high yields in certain arylation reactions, underscoring the importance of the substitution pattern. researchgate.net
Application in the Development of Functional Materials (e.g., polymers, optoelectronic compounds)
Pyridine-containing compounds are widely incorporated into functional materials due to their electronic properties, thermal stability, and ability to participate in intermolecular interactions like hydrogen bonding and metal coordination. researchgate.net The presence of fluorine in this compound is particularly significant, as fluorinated organic materials often exhibit unique properties, including enhanced thermal stability and specific optoelectronic characteristics. researchgate.net
Derivatives of this compound could be used as monomers for polymerization or as building blocks for small molecules with applications in optoelectronics. Boronate esters, for example, are used as precursors in the synthesis of materials, and their optoelectronic responses can be tuned. mdpi.com It is plausible that this compound could be converted into boronate ester derivatives to explore such applications. The combination of the electron-withdrawing pyridine ring and halogen atoms can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in designing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Use as a Chemical Probe for Fundamental Mechanistic Studies
A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. nih.gov The distinct substituents on this compound make it a potentially valuable tool for investigating reaction mechanisms. The presence of two different halogens (F and Cl) at positions 2 and 3, respectively, allows for studies of regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions. The relative reactivity of the C-F versus the C-Cl bond can be probed under various catalytic conditions.
Furthermore, the acetyl group's position at C4 influences the electronic distribution within the pyridine ring, affecting the reactivity at other positions. This compound can be used to study the interplay between directing group effects (from the nitrogen and acetyl group) and the inherent electronic nature of the substituted pyridine ring in C-H functionalization reactions. acs.orgnih.gov Mechanistic studies on the direct arylation of pyridine N-oxides, for instance, have revealed complex cooperative catalysis between different metal centers, and uniquely substituted pyridines are essential for elucidating these pathways. nih.gov
Precursor to Agrochemical Building Blocks (excluding specific product efficacy or safety)
Fluorine-containing heterocycles are a cornerstone of modern agrochemicals, with fluorinated building blocks being crucial components in many herbicides, pesticides, and fungicides. researchgate.netbiesterfeld.nokingchem.com The trifluoromethylpyridine (TFMP) structure, for example, is found in approximately 30 marketed pesticides. researchgate.net The 3-chloro-2-fluoropyridine (B73461) core of this compound is a valuable synthon for accessing more complex agrochemical intermediates.
The compound serves as a platform for introducing other functional groups necessary for biological activity. The acetyl group can be transformed into various other functionalities, and the halogens can be replaced to build the final, more complex molecular architecture. A related compound, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, is explicitly noted for its use in formulating agrochemicals, acting as a building block for herbicides and pesticides. chemimpex.com This strongly suggests that this compound, through conversion of the fluorine to an amine or other group, serves a similar or precursor role in the synthesis of such building blocks.
Table 2: Key Structural Features for Agrochemical Synthesis
| Feature | Synthetic Utility | Common Transformation |
|---|---|---|
| Fluorinated Pyridine Ring | Confers specific physicochemical properties (e.g., lipophilicity, metabolic stability) | Core of the final active ingredient |
| Chlorine Atom | Site for nucleophilic substitution or cross-coupling | Introduction of ether, amine, or aryl groups |
Contributions to Novel Synthetic Methodologies through Strategic Derivatization
The development of novel synthetic methodologies often relies on the unique reactivity of highly functionalized starting materials. Strategic derivatization of this compound can pave the way for new chemical transformations. For example, the selective activation of one C-H bond over others on the pyridine ring is a significant challenge in organic synthesis. researchgate.net This molecule provides a substrate to test new catalysts and reagents designed for regioselective C-H functionalization.
Chemical derivatization is a powerful strategy to overcome challenges in analysis and synthesis. nih.gov By modifying the acetyl group or selectively reacting one of the halogen atoms, novel intermediates can be generated that are amenable to subsequent, previously inaccessible transformations. This approach can lead to the development of more efficient and streamlined synthetic routes to valuable chemical targets. The functionalization of pyridines at positions remote from the nitrogen atom remains a challenge, and substrates like this one are critical for developing new methods, such as thermodynamic metalation-capture approaches, to overcome these hurdles. nih.gov
Future Research Trajectories and Challenges in the Chemistry of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanone
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The development of efficient and environmentally benign methods for the synthesis of highly functionalized pyridines is a significant area of chemical research. Future studies would likely focus on creating scalable and cost-effective routes to 1-(3-Chloro-2-fluoropyridin-4-yl)ethanone, potentially employing modern synthetic techniques such as C-H activation, flow chemistry, or biocatalysis to improve yield and reduce waste.
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
The interplay of the electron-withdrawing fluoro and chloro substituents with the acetyl group on the pyridine (B92270) ring would be a key area of investigation. Research would aim to uncover novel chemical reactions and transformations that this specific substitution pattern enables. This could include exploring its utility in cross-coupling reactions, nucleophilic aromatic substitutions, or as a precursor for more complex heterocyclic systems.
Integration into Advanced Functional Material Architectures with Tailored Properties
Substituted pyridines are often incorporated into functional materials due to their electronic and coordination properties. Future research could explore the integration of this compound into polymers, metal-organic frameworks (MOFs), or organic light-emitting diodes (OLEDs) to tailor their electronic, optical, or catalytic properties.
Development of Advanced Predictive Models for Chemical Behavior and Rational Design
Computational chemistry plays a crucial role in modern chemical research. The development of accurate predictive models for the reactivity, spectral properties, and biological activity of this compound would enable its rational design for specific applications, saving significant time and resources in the laboratory.
Addressing Challenges in Scalable Synthesis and Purification Methodologies
Transitioning a synthetic route from a laboratory scale to an industrial scale presents numerous challenges. Research in this area would focus on developing robust and reproducible processes for the large-scale synthesis and purification of this compound, ensuring high purity and minimizing production costs.
Interdisciplinary Research Opportunities Leveraging the Compound's Unique Structure
The unique structural features of this compound could open up opportunities for interdisciplinary research. For example, its potential as a scaffold in the development of new pharmaceuticals or agrochemicals could be explored in collaboration with biologists and pharmacologists. Similarly, its properties could be of interest to materials scientists for the development of new smart materials.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(3-Chloro-2-fluoropyridin-4-yl)ethanone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
- Engineering Controls : Perform reactions in a fume hood to minimize inhalation exposure.
- Waste Management : Segregate halogenated waste in designated containers and ensure disposal via certified hazardous waste handlers to comply with environmental regulations .
- Emergency Procedures : For spills, use inert absorbents (e.g., sand) and avoid water flushing to prevent contamination of waterways .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : React 3-chloro-2-fluoropyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC .
- Nucleophilic Substitution : Start with a pre-functionalized pyridine derivative (e.g., 4-bromo-3-chloro-2-fluoropyridine) and substitute the bromine atom with an acetyl group using a Pd-catalyzed cross-coupling reaction .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Employ hybrid functionals like B3LYP (combining Becke’s exact exchange and Lee-Yang-Parr correlation) to balance computational accuracy and cost. This approach reduces errors in atomization energies (<3 kcal/mol) .
- Basis Sets : Use polarized triple-zeta basis sets (e.g., 6-311+G(d,p)) for geometry optimization and frequency calculations.
- Property Prediction : Calculate dipole moments, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to assess reactivity and intermolecular interactions .
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved for halogenated ethanones?
- Methodological Answer :
- Solvent Effects : Include implicit solvent models (e.g., PCM or SMD) in DFT calculations to account for solvation shifts in NMR/UV-Vis spectra .
- Vibrational Analysis : Assign IR peaks by correlating computed vibrational modes with experimental bands. Discrepancies may arise from anharmonicity or crystal-packing effects .
- Dynamic vs. Static Disorder : In X-ray structures, dynamic disorder (e.g., rotating fluoropyridinyl groups) can distort experimental bond lengths. Use variable-temperature crystallography to distinguish static and dynamic effects .
Q. What best practices address challenges in X-ray crystallographic analysis of halogenated pyridinylethanone derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from a dichloromethane/hexane mixture to obtain high-quality single crystals. Halogen atoms often induce strong intermolecular interactions (e.g., C–Cl···π), influencing packing .
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to mitigate thermal motion artifacts.
- Refinement : Use SHELXL for anisotropic refinement of Cl and F atoms. Address disorder by splitting sites and applying geometric restraints .
- Visualization : Generate ORTEP diagrams to highlight bond angles/distances and validate hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
